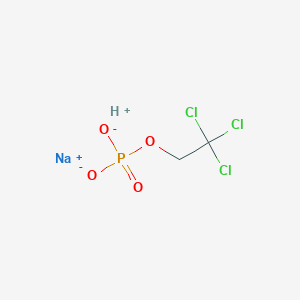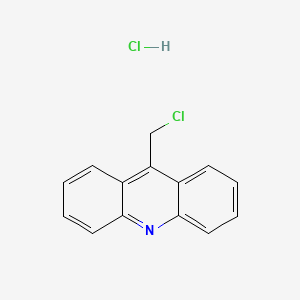
9-(Chloromethyl)acridinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Chloromethyl)acridinehydrochloride is a chemical compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
准备方法
The synthesis of 9-(Chloromethyl)acridinehydrochloride typically involves the chloromethylation of acridine. One common method includes the reaction of acridine with chloromethyl ether in the presence of a catalyst such as zinc iodide . The reaction conditions usually involve heating the mixture to promote the formation of the chloromethylated product. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
化学反应分析
9-(Chloromethyl)acridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as dimethylformamide.
科学研究应用
9-(Chloromethyl)acridinehydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9-(Chloromethyl)acridinehydrochloride primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound’s planar structure allows it to insert itself between DNA base pairs, leading to the inhibition of enzymes like topoisomerase and telomerase . These interactions are crucial for its anticancer properties.
相似化合物的比较
9-(Chloromethyl)acridinehydrochloride can be compared with other acridine derivatives, such as:
Amsacrine: Another acridine derivative used as an anticancer agent.
Triazoloacridone: Known for its anticancer activity, this compound has a triazole ring fused to the acridine core, providing unique properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): This compound is in clinical studies for its anticancer properties and has a different substitution pattern on the acridine core.
属性
分子式 |
C14H11Cl2N |
|---|---|
分子量 |
264.1 g/mol |
IUPAC 名称 |
9-(chloromethyl)acridine;hydrochloride |
InChI |
InChI=1S/C14H10ClN.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9H2;1H |
InChI 键 |
GWNJADIWPSEYGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
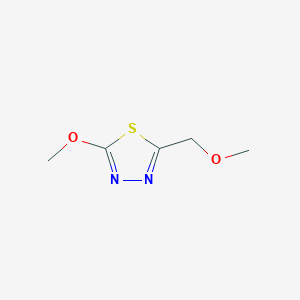
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
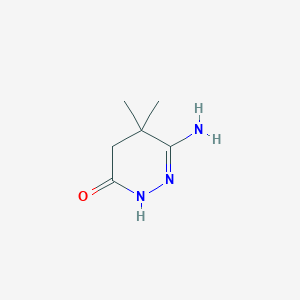
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
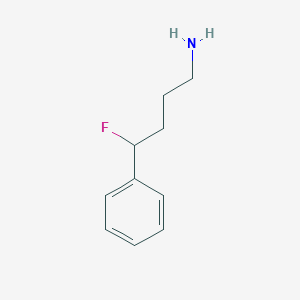
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

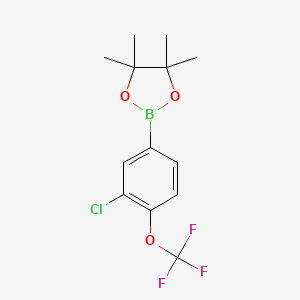
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
